molecular formula C20H26N2O4S2 B12769493 Omapatrilat metabolite M9 CAS No. 330589-08-7

Omapatrilat metabolite M9

Cat. No.: B12769493
CAS No.: 330589-08-7
M. Wt: 422.6 g/mol
InChI Key: QBSDAEPCGKFUSO-QAETUUGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of omapatrilat involves multiple steps, including the formation of its core structure and the introduction of functional groups that are essential for its biological activity. The preparation of metabolite M9 specifically involves the metabolic conversion of omapatrilat in the human body. This process includes the hydrolysis of the exocyclic amide bond and subsequent modifications such as methylation and glucuronidation .

Industrial Production Methods

Industrial production of omapatrilat and its metabolites involves large-scale chemical synthesis followed by purification processes. The synthesis is typically carried out in controlled environments to ensure the purity and efficacy of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are used to isolate and identify the metabolites, including M9 .

Chemical Reactions Analysis

Scientific Research Applications

Omapatrilat metabolite M9 has several scientific research applications:

Mechanism of Action

The mechanism of action of omapatrilat metabolite M9 involves the inhibition of both angiotensin-converting enzyme and neutral endopeptidase. This dual inhibition leads to a decrease in the production of angiotensin II and an increase in the levels of natriuretic peptides. These changes result in vasodilation, increased sodium excretion, and reduced blood pressure .

Comparison with Similar Compounds

Properties

CAS No.

330589-08-7

Molecular Formula

C20H26N2O4S2

Molecular Weight

422.6 g/mol

IUPAC Name

(4S,7S,10aS)-4-[[(2S)-2-methylsulfanyl-3-phenylpropanoyl]amino]-5-oxo-2,3,4,7,8,9,10,10a-octahydropyrido[2,1-b][1,3]thiazepine-7-carboxylic acid

InChI

InChI=1S/C20H26N2O4S2/c1-27-16(12-13-6-3-2-4-7-13)18(23)21-14-10-11-28-17-9-5-8-15(20(25)26)22(17)19(14)24/h2-4,6-7,14-17H,5,8-12H2,1H3,(H,21,23)(H,25,26)/t14-,15-,16-,17-/m0/s1

InChI Key

QBSDAEPCGKFUSO-QAETUUGQSA-N

Isomeric SMILES

CS[C@@H](CC1=CC=CC=C1)C(=O)N[C@H]2CCS[C@H]3CCC[C@H](N3C2=O)C(=O)O

Canonical SMILES

CSC(CC1=CC=CC=C1)C(=O)NC2CCSC3CCCC(N3C2=O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.